molecular formula C19H20F3N3O2 B2729965 3-Phenyl-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]propan-1-one CAS No. 2380095-55-4

3-Phenyl-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]propan-1-one

Cat. No. B2729965
CAS RN: 2380095-55-4
M. Wt: 379.383
InChI Key: YZUIVZFKOXBUDE-UHFFFAOYSA-N
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Description

3-Phenyl-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]propan-1-one, also known as TFP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFP is a synthetic compound that can be obtained through various synthesis methods.

Mechanism of Action

The mechanism of action of 3-Phenyl-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]propan-1-one is not yet fully understood. However, studies have shown that this compound acts as a potent inhibitor of various enzymes such as acetylcholinesterase, which is involved in the regulation of neurotransmitter activity. Additionally, this compound has been shown to possess significant activity against various ion channels such as the N-type calcium channel, which is involved in the regulation of pain sensation.
Biochemical and Physiological Effects:
This compound has been shown to possess significant biochemical and physiological effects. Studies have shown that this compound can modulate the activity of various neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood and behavior. Additionally, this compound has been shown to possess significant activity against various ion channels such as the N-type calcium channel, which is involved in the regulation of pain sensation.

Advantages and Limitations for Lab Experiments

3-Phenyl-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]propan-1-one possesses several advantages and limitations for lab experiments. One of the main advantages is its potency and selectivity, which makes it an ideal candidate for the development of new drugs. However, one of the main limitations is its potential toxicity, which requires careful handling and monitoring during lab experiments.

Future Directions

3-Phenyl-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]propan-1-one has significant potential for future research and development. One of the main future directions is the development of new drugs based on this compound's potent analgesic and anticancer properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields such as neuroscience and biochemistry. Finally, the development of new synthesis methods for this compound can lead to the production of more potent and selective compounds.

Synthesis Methods

3-Phenyl-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]propan-1-one can be synthesized through a multistep process involving the reaction of various chemical compounds. The most common synthesis method involves the reaction of 4-(trifluoromethyl)pyrimidin-2-amine with 1-(4-aminophenyl)piperidin-4-ol, followed by the reaction of the resulting compound with 3-chloropropan-1-one. The final product obtained is this compound, which can be purified through various methods such as column chromatography.

Scientific Research Applications

3-Phenyl-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]propan-1-one has been extensively studied for its potential applications in various fields such as medicinal chemistry, neuroscience, and biochemistry. This compound has been shown to possess significant analgesic properties and has been studied as a potential candidate for the development of new painkillers. Additionally, this compound has been shown to possess significant activity against various cancer cell lines and has been studied as a potential candidate for the development of new anticancer drugs.

properties

IUPAC Name

3-phenyl-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O2/c20-19(21,22)16-8-11-23-18(24-16)27-15-9-12-25(13-10-15)17(26)7-6-14-4-2-1-3-5-14/h1-5,8,11,15H,6-7,9-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZUIVZFKOXBUDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CC(=N2)C(F)(F)F)C(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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